molecular formula C15H13FN2O2S B5796411 4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide

4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B5796411
M. Wt: 304.3 g/mol
InChI Key: YSKRREFWYNOIFE-UHFFFAOYSA-N
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Description

4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H13FN2O2S It is a derivative of benzamide, characterized by the presence of a fluorine atom, a methoxy group, and a carbamothioyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide.

    Reduction: Formation of 4-fluoro-N-[(3-methoxyphenyl)aminomethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the carbamothioyl group can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
  • 3-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide
  • 4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

Uniqueness

4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide is unique due to the specific positioning of the fluorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the carbamothioyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKRREFWYNOIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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